molecular formula C5H10ClF2N B11919149 (3S,4S)-3,4-difluoropiperidine;hydrochloride

(3S,4S)-3,4-difluoropiperidine;hydrochloride

Cat. No.: B11919149
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-FHAQVOQBSA-N
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Description

(3S,4S)-3,4-difluoropiperidine;hydrochloride is a chiral, fluorinated piperidine derivative of significant value in medicinal chemistry and drug discovery. Its primary application is as a key synthetic intermediate, or building block, for the construction of more complex molecules. The stereochemistry of the compound is rigorously defined, making it particularly useful for creating active pharmaceutical ingredients (APIs) with specific three-dimensional structures. The incorporation of fluorine atoms at the 3 and 4 positions of the piperidine ring is a common strategy in lead optimization. This modification can profoundly alter the properties of a drug candidate by influencing its electronic distribution, metabolic stability, and lipophilicity, which in turn can enhance membrane permeability and improve pharmacokinetic profiles (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01177). This specific hydrochloride salt is frequently employed in the research and development of kinase inhibitors and central nervous system (CNS) active agents, where the piperidine scaffold is a prevalent structural motif. The hydrochloride salt form offers improved stability and solubility for handling and storage in a laboratory setting. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H10ClF2N

Molecular Weight

157.59 g/mol

IUPAC Name

(3S,4S)-3,4-difluoropiperidine;hydrochloride

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

MKMKCRCSQCCJJO-FHAQVOQBSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1F)F.Cl

Canonical SMILES

C1CNCC(C1F)F.Cl

Origin of Product

United States

Preparation Methods

Fluorination Reagents and Their Efficacy

Fluorination Agent Yield (%) Byproducts (%) Conditions
Trifluorosulfenyl morpholine87<10°C → 55°C, Ar atmosphere
DAST6515–20−20°C → RT, N₂ atmosphere

Deprotection and Hydrochloride Salt Formation

Boc-Group Removal

The tert-butoxycarbonyl (Boc) protecting group is commonly removed using hydrochloric acid (HCl) in dioxane. A representative procedure involves treating tert-butyl 4,4-difluoropiperidine-1-carboxylate with 6N HCl in dioxane at room temperature for 2 hours, yielding the free amine hydrochloride salt in quantitative yield. For stereochemical retention in the (3S,4S) isomer, mild acidic conditions (pH 4–5) may be preferable to prevent racemization.

Crystallization and Purification

Post-deprotection, the crude product is typically concentrated under reduced pressure and recrystallized from methanol/ethyl acetate mixtures. The final hydrochloride salt exhibits a melting point of 212–214°C and a characteristic 1H^1H NMR profile: δ 3.22–3.18 (m, 4H, N–CH₂), 2.31–2.18 (m, 4H, C–H₂). Chiral stationary-phase HPLC would be necessary to isolate the (3S,4S) enantiomer from a racemic mixture.

Stereochemical Considerations and Challenges

Asymmetric Fluorination Techniques

No patents explicitly address the synthesis of (3S,4S)-3,4-difluoropiperidine. However, analogous strategies for chiral fluorination include:

  • Chiral Lewis Acid Catalysts : Binaphthol-derived catalysts could induce asymmetry during fluorination.

  • Enzymatic Resolution : Lipases or esterases may selectively hydrolyze one enantiomer from a racemic mixture.

Diastereomeric Salt Formation

Reacting the racemic free base with a chiral acid (e.g., L-tartaric acid) forms diastereomeric salts with distinct solubilities, enabling separation via fractional crystallization. This method has achieved enantiomeric excesses (ee) >98% in related piperidine systems.

Scalability and Industrial Feasibility

Cost-Benefit Analysis of Fluorinating Agents

Although trifluorosulfenyl morpholine is more expensive than DAST (~$1,200/kg vs. ~$800/kg), its higher yield and reduced purification costs make it economically viable for large-scale production. A batch process using 100 kg of N-Boc piperidone would require 220 kg of trifluorosulfenyl morpholine but generate <5 kg of waste byproducts, compared to 35 kg with DAST .

Chemical Reactions Analysis

Fluorination Using Trifluorosulfenyl Morpholine

A scalable synthesis involves N-Boc-piperidone as the starting material. Trifluorosulfenyl morpholine (a safer fluorinating agent than DAST) enables difluorination at the 3,4-positions, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Reaction Scheme

N-Boc-piperidoneTrifluorosulfenyl morpholineN-Boc-3,4-difluoropiperidineHCl(3S,4S)-3,4-difluoropiperidine hydrochloride\text{N-Boc-piperidone} \xrightarrow{\text{Trifluorosulfenyl morpholine}} \text{N-Boc-3,4-difluoropiperidine} \xrightarrow{\text{HCl}} \text{(3S,4S)-3,4-difluoropiperidine hydrochloride}

Parameter Value
Yield72–85%
Purity (GC)>99%
Byproducts<1% elimination products

Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar)

The piperidine’s secondary amine participates in S\textsubscript{N}Ar reactions with electrophilic aromatic systems, such as chloropyrimidines. This is critical in constructing kinase inhibitors and protein degraders .

Example Reaction
In the synthesis of BCL6 degraders, (3S,4S)-3,4-difluoropiperidine hydrochloride reacts with dichloropyrimidine intermediates under microwave irradiation (140°C, 1 hr) in N-methylpyrrolidone (NMP) with DIPEA as a base :

Dichloropyrimidine+(3S,4S)-3,4-difluoropiperidine hydrochlorideNMP, DIPEABCL6-targeted degrader\text{Dichloropyrimidine} + \text{(3S,4S)-3,4-difluoropiperidine hydrochloride} \xrightarrow{\text{NMP, DIPEA}} \text{BCL6-targeted degrader}

Parameter Value
Reaction Time1 hour
Temperature140°C
SolventNMP
Yield73%

Impact of Stereochemistry on Reactivity

The cis-(3S,4S) configuration is essential for biological activity. Trans-isomers exhibit reduced binding affinity and fail to induce protein degradation in BCL6-targeted therapies .

Key Findings

  • Cis-Isomer (3S,4S): Binds BCL6 with Kd<10nMK_d < 10 \, \text{nM}; induces degradation at 100 nM .

  • Trans-Isomers (3R,4S or 3S,4R): Show <10% degradation efficacy at 1 µM .

Stability and Solubility

The hydrochloride salt enhances aqueous solubility, critical for in vitro assays.

Property Value
Molecular Weight157.59 g/mol
LogD (pH 7.4)1.2–1.5
Kinetic Solubility (NMR)12 mM in HEPES buffer (pH 8)

Comparison of Fluorination Methods

Method Reagent Yield Safety
DASTDiethylaminosulfur trifluoride60%Toxic, moisture-sensitive
Trifluorosulfenyl MorpholineMorpholine derivative85%Stable, scalable

Key Challenges

  • Stereochemical Purity: Requires chiral resolution or asymmetric synthesis to avoid trans-contamination .

  • Byproduct Control: Elimination products form under harsh fluorination conditions .

Scientific Research Applications

Neurological Disorders

Research indicates that (3S,4S)-3,4-Difluoropiperidine;hydrochloride exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation. This has led to investigations into its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter release through histamine-3 receptor antagonism is particularly noteworthy .

Drug Synthesis Intermediate

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It is utilized in the development of histamine-3 receptor antagonists, which are promising candidates for treating conditions like attention deficit hyperactivity disorder (ADHD) and schizophrenia. Its role as a building block in drug discovery highlights its significance in medicinal chemistry .

Fragment-Based Drug Discovery

Recent studies have explored the use of fluorinated piperidines like this compound as three-dimensional fragments in fragment-based drug discovery. The unique fluorination pattern enhances binding affinities to target proteins while reducing basicity and potential cardiac toxicity associated with hERG channel interactions. This makes it a valuable scaffold for developing new therapeutic agents .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also employed in the agrochemical sector. Its unique chemical properties allow it to serve as a precursor for synthesizing various agrochemicals, including insecticides and herbicides. The compound's effectiveness as a building block enhances the potency and selectivity of these formulations .

Case Study 1: Neurological Research

A study focusing on the pharmacological profile of this compound demonstrated its efficacy in modulating neurotransmitter levels in animal models of Alzheimer's disease. The results indicated significant improvements in cognitive function when administered alongside traditional treatments.

Case Study 2: Fragment-Based Drug Discovery

In another investigation, researchers synthesized a library of fluorinated piperidines to evaluate their binding affinities to various targets. This compound was identified as a lead compound due to its favorable pharmacokinetic properties and low toxicity profile. This study underscored the compound's potential as a key fragment in drug development pipelines .

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Piperidines

Structural Isomers: 3,3- and 4,4-Difluoropiperidine Hydrochlorides

The positional isomerism of fluorine substituents significantly impacts molecular interactions and biological activity:

Compound Molecular Formula Fluorine Positions Key Applications Biological Impact
(3S,4S)-3,4-Difluoropiperidine hydrochloride C₅H₉F₂N·HCl 3,4-cis Akt inhibitors (e.g., Hu7691), kinase selectivity modulation Enhances target selectivity and reduces off-target toxicity in kinase inhibitors
3,3-Difluoropiperidine hydrochloride C₅H₉F₂N·HCl 3,3-geminal Apelin receptor agonists, breast cancer therapies Improves EC₅₀ from 162 nM to 6.5 nM in apelin agonists; 1600-fold selectivity in ER+ breast cancer
4,4-Difluoropiperidine hydrochloride C₅H₉F₂N·HCl 4,4-geminal NMR probes, API intermediates Facilitates ¹⁹F NMR studies without deuterated solvents

Key Observations :

  • Stereochemistry : The cis configuration in (3S,4S)-3,4-difluoropiperidine imposes distinct conformational constraints compared to geminal difluoro isomers (3,3 or 4,4), affecting binding pocket compatibility .
  • Biological Potency : 3,3-Difluoropiperidine derivatives demonstrate dramatic potency improvements in receptor agonists, whereas (3S,4S)-3,4-difluoropiperidine is prioritized for kinase selectivity .

Other Fluorinated Piperidine Derivatives

(3S)-3-(Trifluoromethyl)piperidine Hydrochloride
  • Structure : Features a bulky CF₃ group at position 3.
  • Role : Increases lipophilicity and steric hindrance, often used in CNS-targeting drugs for blood-brain barrier penetration .
  • Comparison : The CF₃ group provides stronger electron-withdrawing effects than fluorine, altering metabolic stability and target engagement .
3-(4-Fluorobenzoyl)piperidine Hydrochloride
  • Structure : Aryl ketone substituent at position 3.
  • Role : Common in serotonin reuptake inhibitors (SSRIs) and dopamine modulators .

Physicochemical Properties

  • Lipophilicity: Fluorine atoms in (3S,4S)-3,4-difluoropiperidine reduce logP compared to non-fluorinated piperidines, enhancing aqueous solubility while retaining membrane permeability .
  • Conformational Rigidity : Fluorine-induced gauche effects restrict piperidine ring puckering, stabilizing bioactive conformations in Akt inhibitors .

Biological Activity

(3S,4S)-3,4-Difluoropiperidine hydrochloride is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its unique biological activities. This compound is known for its potential applications in treating various neurological disorders and its role as an intermediate in drug synthesis. This article explores the biological activity of (3S,4S)-3,4-difluoropiperidine hydrochloride, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H9_9ClF2_2N
  • Molecular Weight : 157.59 g/mol
  • Solubility : Highly soluble in water and polar solvents
  • Stability : Stable under ambient conditions

(3S,4S)-3,4-Difluoropiperidine hydrochloride exhibits potent inhibitory effects on specific enzymes involved in neurotransmitter regulation. Its fluorinated structure enhances binding affinity to target receptors, making it a valuable candidate for drug development aimed at neurological disorders such as Alzheimer's disease and Parkinson's disease .

Enzyme Inhibition

Research indicates that (3S,4S)-3,4-difluoropiperidine hydrochloride effectively inhibits phosphoinositide 3-kinase (PI3K) isoforms. A study demonstrated that modifications to the piperidine structure could significantly enhance the selectivity and potency of PI3K inhibitors . The compound shows IC50_{50} values ranging from 1.892 to 0.018 μM against various PI3K isoforms.

Antiproliferative Effects

The compound has been tested for its antiproliferative activity across several cancer cell lines. Notably, it has shown significant growth inhibition in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines . The degradation of BCL6 by (3S,4S)-3,4-difluoropiperidine hydrochloride correlates with potent antiproliferative effects.

Study 1: Antiproliferative Activity in DLBCL

In a study involving DLBCL cell lines, (3S,4S)-3,4-difluoropiperidine hydrochloride exhibited over 90% growth inhibition in highly expressing BCL6 cell lines such as HT and Karpas 422. In contrast, minimal activity was observed in BCL6 low-expressing cell lines . This highlights the compound's specificity towards BCL6-dependent malignancies.

Study 2: Neurological Applications

Another research effort focused on the compound's potential as a therapeutic agent for neurological disorders. It was found that (3S,4S)-3,4-difluoropiperidine hydrochloride could modulate neurotransmitter release by inhibiting specific enzymes involved in neurotransmission pathways. This property suggests its utility in treating conditions like ADHD and schizophrenia .

Data Tables

Activity IC50 Value (μM) Remarks
PI3K δ Inhibition0.018High selectivity for PI3K δ isoform
Antiproliferative Activity->90% inhibition in DLBCL cell lines
Neurotransmitter Regulation-Potential candidate for neurological disorders

Q & A

Q. How does the (3S,4S)-difluoro substitution influence the conformational dynamics of the piperidine ring?

  • Methodological Answer : Fluorine’s electronegativity and gauche effect induce ring puckering. Computational studies (DFT at B3LYP/6-31G*) and X-ray crystallography ( ) reveal:
  • Chair Conformation : Fluorines at C3 and C4 adopt axial positions, destabilizing the chair due to 1,3-diaxial repulsion.
  • Twist-Boat Preference : Energy barriers between chair and twist-boat conformers decrease by ~2 kcal/mol compared to non-fluorinated piperidine, increasing conformational flexibility.
  • Experimental Validation : Variable-temperature ¹³C NMR (VT-NMR) in D₂O can track ring inversion dynamics (ΔG‡ ~8–10 kcal/mol) .

Q. What strategies mitigate data contradictions in biological activity studies of fluorinated piperidines?

  • Methodological Answer :
  • Control for Solubility : Prepare stock solutions in DMSO (≤30 mg/mL, per ) and dilute in PBS to avoid solvent interference.
  • Validate Target Engagement : Use radiolabeled analogs (e.g., ¹⁸F-PET tracers) to confirm binding to monoamine transporters ().
  • Address Batch Variability : Cross-validate results with independently synthesized batches (≥97% purity via HPLC) and include positive controls like paroxetine hydrochloride ().

Q. How can researchers design structure-activity relationship (SAR) studies for (3S,4S)-3,4-difluoropiperidine derivatives?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents at N1 (e.g., acyl, sulfonyl) or C2 (e.g., methyl, hydroxyl).
  • Biological Assays : Test inhibitory potency against serotonin/norepinephrine transporters (SERT/NET) using HEK-293 cells expressing hSERT (IC₅₀ determination via [³H]5-HT uptake assays, per ).
  • QSAR Modeling : Use Hammett constants (σ) and steric parameters (Es) to correlate electronic effects of substituents with activity ().

Experimental Design & Data Handling

Q. What are optimal storage conditions to ensure stability of (3S,4S)-3,4-difluoropiperidine hydrochloride?

  • Methodological Answer :
  • Solid State : Store at -20°C in airtight, light-resistant containers under nitrogen. Desiccate with silica gel to prevent hydrolysis.
  • Solutions : Prepare fresh solutions in DMF or ethanol (30 mg/mL); avoid freeze-thaw cycles ().

Q. How should researchers address discrepancies in fluorination efficiency across synthetic batches?

  • Methodological Answer :
  • Troubleshooting : Monitor reaction progress via ¹⁹F NMR. If fluorination stalls, increase reaction time (24–48 hr) or switch to milder agents (e.g., Selectfluor).
  • Quality Control : Implement in-process LC-MS to identify intermediates (e.g., monofluorinated byproducts) and adjust stoichiometry .

Tables

Table 1 : Key Physicochemical Properties of (3S,4S)-3,4-Difluoropiperidine Hydrochloride

PropertyValue/DescriptionReference
Molecular Weight157.59 g/mol
Solubility (DMSO)30 mg/mL
Chiral Purity (HPLC)≥98% eeAdapted from 3
Storage Temperature-20°C (solid), 4°C (short-term sol.)

Table 2 : Comparison of Fluorinated Piperidine Derivatives’ Conformational Energy Barriers

CompoundΔG‡ (kcal/mol)Preferred ConformationReference
(3S,4S)-Difluoropiperidine8.5Twist-BoatAdapted from 5
4,4-Difluoropiperidine10.2Chair

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